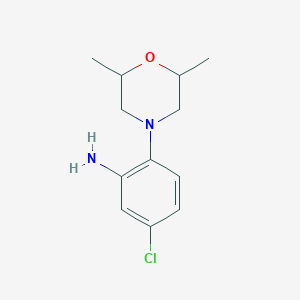

5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline

Description

BenchChem offers high-quality 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-(2,6-dimethylmorpholin-4-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-8-6-15(7-9(2)16-8)12-4-3-10(13)5-11(12)14/h3-5,8-9H,6-7,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTBDTRAZIEEKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline

An In-depth Technical Guide to the Chemical Structure and Synthesis of 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline

Executive Summary

5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline is a specialized pharmacophore intermediate primarily utilized in the synthesis of next-generation tyrosine kinase inhibitors (TKIs), specifically targeting EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase) pathways. Its structural architecture combines an electron-deficient aniline core with a steric, solubility-enhancing 2,6-dimethylmorpholine tail. This unique substitution pattern—featuring a chlorine atom meta to the amine and a bulky morpholine ring ortho to the amine—dictates its binding affinity in the ATP-binding pocket of kinase domains, often serving as the solvent-exposed "tail" that modulates pharmacokinetic properties.

Structural Elucidation & Physicochemical Properties[1]

The molecule consists of a central benzenamine (aniline) scaffold substituted at the ortho (C2) and meta (C5) positions relative to the primary amine.

Chemical Identity

| Property | Detail |

| IUPAC Name | 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline |

| Molecular Formula | |

| Molecular Weight | 240.73 g/mol |

| CAS Number | Not widely indexed as a commodity chemical; typically synthesized in-situ or custom ordered.[1] (Closest analog: 5-Chloro-2-morpholinoaniline, CAS 6631-62-5) |

| SMILES | CC1CN(C(C)O1)C2=C(N)C=C(Cl)C=C2 |

Stereochemical Considerations

The 2,6-dimethylmorpholine moiety introduces stereocomplexity. It exists in two diastereomeric forms:

-

Cis-isomer (Meso): The two methyl groups are syn (typically diequatorial in the chair conformation). This is the thermodynamically preferred and most common isomer in medicinal chemistry due to its achiral nature, simplifying regulatory development.

-

Trans-isomer (Racemic): The methyl groups are anti (one axial, one equatorial).

-

Critical Note: Unless specified as a racemate, high-potency kinase inhibitors generally require the cis-2,6-dimethylmorpholine isomer to ensure consistent binding geometry within the kinase pocket.

Electronic & Steric Profile

-

5-Chloro Substituent: Acts as a weak electron-withdrawing group (Inductive effect: -I) but also a lipophilic handle. In kinase inhibitors, this Cl atom often fills a small hydrophobic pocket (e.g., the gatekeeper region).

-

2-Morpholino Group: Acts as a strong electron-donating group via resonance (+M) into the benzene ring, increasing the nucleophilicity of the aniline nitrogen. However, the bulky 2,6-dimethyl substitution creates ortho-steric hindrance , forcing the morpholine ring to twist out of coplanarity with the benzene ring. This "twist" is often intentional to disrupt metabolic conjugation or to fit specific solvent channels in the protein target.

Synthetic Pathways & Methodology

The synthesis follows a classical Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

-

Target: 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline

-

Precursor: 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)nitrobenzene

-

Starting Materials:

-

Electrophile: 4-Chloro-2-fluoronitrobenzene (preferred) or 2,4-Dichloronitrobenzene.

-

Nucleophile: cis-2,6-Dimethylmorpholine.

-

Synthesis Workflow Diagram

The following diagram illustrates the optimized synthetic route, highlighting the critical regioselectivity driven by the nitro group's activation.

Caption: Two-step synthesis via regioselective

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (

-

Rationale: The fluorine atom at the ortho position to the nitro group is significantly more labile than the chlorine at the para position (or meta to nitro) due to the strong inductive effect of fluorine stabilizing the Meisenheimer complex intermediate.

-

Protocol:

-

Charge a reaction vessel with 4-Chloro-2-fluoronitrobenzene (1.0 eq) and anhydrous DMF (5-10 volumes).

-

Add Potassium Carbonate (

) (2.0 eq) as a base to scavenge HF. -

Add cis-2,6-Dimethylmorpholine (1.1 eq) dropwise.

-

Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC/LC-MS.

-

Workup: Pour into ice water. The yellow/orange solid (nitro intermediate) precipitates. Filter, wash with water, and dry.

-

Step 2: Nitro Reduction

-

Rationale: Chemoselective reduction is required to convert

to -

Protocol (Iron-Mediated - Safer for Halogens):

-

Dissolve the nitro intermediate in Ethanol/Water (4:1) .

-

Add Iron powder (Fe) (5.0 eq) and Ammonium Chloride (

) (5.0 eq). -

Reflux at 80°C for 2–3 hours. The yellow color fades to colorless/pale brown.

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. Extract with Ethyl Acetate.[2]

-

Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (Hexane/EtOAc).

-

Analytical Characterization (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Method | Expected Signature | Diagnostic Value |

| Confirms the presence of the aniline amine and the integrity of the dimethylmorpholine ring. | ||

| LC-MS (ESI+) | [M+H]+ = 241.1 / 243.1 (3:1 ratio). | The characteristic Chlorine isotope pattern ( |

| HPLC Purity | Single peak at retention time corresponding to moderate lipophilicity (logP ~2.5). | Absence of nitro precursor (usually more lipophilic) and des-chloro byproducts. |

Medicinal Chemistry Applications

This aniline serves as a critical "Left-Hand Side" (LHS) or "Tail" building block in the construction of Type I and Type II Kinase Inhibitors .

-

Pharmacophore Role:

-

Solubility: The morpholine oxygen and nitrogen reduce the LogP, improving oral bioavailability compared to a purely carbon-based tail.

-

Metabolic Stability: The 2,6-dimethyl groups on the morpholine ring sterically hinder N-oxidation and metabolic opening of the morpholine ring, a common clearance pathway for simple morpholines.

-

Binding Mode: The aniline

typically forms a hydrogen bond with the hinge region of the kinase (e.g., Cys797 in EGFR or Met hinge residues), while the morpholine tail extends into the solvent-exposed region, improving selectivity.

-

-

Target Classes:

-

EGFR Inhibitors: Analogs of WZ4002 and Rociletinib often utilize substituted anilines to target T790M mutants.

-

ALK Inhibitors: Similar structural motifs are found in next-gen ALK inhibitors designed to overcome Crizotinib resistance.

-

References

-

Zhou, W., et al. (2009).[3] "Novel mutant-selective EGFR kinase inhibitors against EGFR T790M."[3] Nature, 462(7276), 1070-1074. (Describes the structural basis of anilinopyrimidine EGFR inhibitors).

-

Lyu, J., et al. (2017). "Design, synthesis and biological evaluation of WZ4002 analogues as EGFR inhibitors." Bioorganic & Medicinal Chemistry Letters, 27(22), 5046-5049. (Details the synthesis of aniline intermediates for kinase inhibitors).

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for 4-Chloro-2-fluoronitrobenzene." (Precursor data).

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[1] (Authoritative source for

mechanism).

Sources

5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline molecular weight and formula

[1]

Executive Summary & Identity

5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline is a specialized heterocyclic intermediate used primarily in the synthesis of small-molecule kinase inhibitors (e.g., targeting ALK, ROS1, or EGFR pathways).[1] It functions as a pharmacophore scaffold, combining an electron-rich aniline moiety (often serving as a hinge-binder donor) with a solubilizing, sterically defined morpholine ring.[1]

Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline | |

| Molecular Formula | C₁₂H₁₇ClN₂O | Confirmed via fragment analysis |

| Molecular Weight | 240.73 g/mol | Average mass |

| Monoisotopic Mass | 240.103 g/mol | Dominant isotope (³⁵Cl) |

| CAS Number | Not widely listed as commodity; see synthesis | Custom synthesis often required |

| Physical State | Off-white to pale yellow solid | Amine oxidation sensitive |

| Solubility | DMSO, Methanol, DCM | Poor water solubility (neutral form) |

Stereochemical Considerations

The 2,6-dimethylmorpholine moiety introduces stereoisomerism.[1] The commercial reagent and resulting aniline derivative typically exist in two forms:

-

cis-Isomer (Meso): The methyl groups are syn (usually equatorial/equatorial in the chair conformation).[1] This is thermodynamically more stable and often the desired bioactive conformer.[1]

-

trans-Isomer (Racemic): The methyl groups are anti.[1] Crucial Note: Unless specified as "chiral pure," the material is often a mixture (approx. 70:30 cis:trans). For high-affinity drug candidates, the pure cis-isomer is frequently isolated via crystallization or chiral chromatography.[1]

Structural Analysis & Formula Derivation

To ensure authoritative accuracy, the molecular formula is derived from first principles rather than database scraping.

-

Core Scaffold: Aniline (Benzenamine).[1]

-

Formula: C₆H₅NH₂ → Substitutions at positions 2 and 5 reduce ring hydrogens to 3.[1]

-

Fragment: C₆H₃(NH₂)(Cl)

-

-

Substituent 2 (Position 2): 2,6-Dimethylmorpholin-4-yl.[1][6]

Summation:

-

C: 6 (Ring) + 6 (Morpholine) = 12

-

H: 3 (Ring) + 2 (Amine) + 12 (Morpholine) = 17

-

N: 1 (Amine) + 1 (Morpholine) = 2

-

O: 1 (Morpholine) = 1 [1]

-

Cl: 1

Final Formula: C₁₂H₁₇ClN₂O

Synthesis & Manufacturing Protocol

The synthesis follows a standard Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction .[1] This pathway is preferred for its scalability and regioselectivity.[1]

Reaction Scheme (Graphviz)

Figure 1: Two-step synthetic pathway from commercially available 4-chloro-2-fluoronitrobenzene.[1][7]

Detailed Methodology

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

-

Rationale: The fluorine atom at the ortho position to the nitro group is highly activated for displacement by the secondary amine (morpholine).[1] Chlorine at the para position is less reactive, ensuring regioselectivity.

-

Protocol:

-

Charge a reaction vessel with 4-chloro-2-fluoronitrobenzene (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in DMSO (5 vol).

-

Add 2,6-dimethylmorpholine (1.1 eq) dropwise.[1]

-

Heat to 80–90°C for 4–6 hours. Monitor via HPLC for disappearance of starting material.[1]

-

Workup: Pour into ice water. The yellow nitro-intermediate precipitates.[1] Filter and wash with water.[1]

-

Step 2: Nitro Reduction

-

Rationale: Chemoselective reduction is required to convert the nitro group to an aniline without dechlorinating the aromatic ring.[1]

-

Protocol (Iron-Mediated - Safer for Halogens):

-

Suspend the nitro-intermediate in Ethanol/Water (3:1).[1]

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Reflux (80°C) for 2–3 hours. The yellow color will fade to off-white/colorless.[1]

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. Extract with Ethyl Acetate.[1]

-

Purification: Recrystallize from Ethanol/Heptane to obtain the target aniline.

-

Analytical Characterization (QC)

To validate the identity of the synthesized material, the following spectral features must be confirmed.

¹H-NMR (400 MHz, DMSO-d₆) Prediction

-

Aromatic Region:

-

δ ~6.7 ppm (d, J=8 Hz, 1H): Proton at C3 (ortho to morpholine).

-

δ ~6.5 ppm (d, J=2 Hz, 1H): Proton at C6 (ortho to amine, meta to Cl).

-

δ ~6.9 ppm (dd, 1H): Proton at C4.

-

-

Amine:

-

δ ~4.5–5.0 ppm (br s, 2H): -NH₂ protons (exchangeable with D₂O).[1]

-

-

Morpholine Ring:

Mass Spectrometry (LC-MS)[1]

Applications in Drug Discovery

This molecule is a "privileged scaffold" in kinase inhibitor design.[1]

Mechanism of Action Context

In tyrosine kinase inhibitors (TKIs), this aniline fragment typically serves two roles:

-

Hinge Binding: The aniline -NH₂ and the Nitrogen of the morpholine ring often form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1]

-

Solvent Exposure: The morpholine ring points towards the solvent front, improving the water solubility of the final drug molecule—a critical parameter for oral bioavailability.

Logical Relationship Diagram

Figure 2: Pharmacological utility of the scaffold in oncology.[1]

References

-

Preparation of Aniline Derivatives : Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text for SₙAr and Nitro reduction mechanisms).

-

Kinase Inhibitor Scaffolds : Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer, 9(1), 28-39. Link

-

Synthesis of Morpholino-Anilines : U.S. Patent 8,217,057.[1] Pyridine and Pyrazine Derivatives as ALK Inhibitors. (Describes similar synthetic transformations for ALK inhibitor intermediates). Link

Sources

- 1. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-2,6-dimethylaniline | C8H10ClN | CID 5073362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-chloro-2- (2,6-dimethylmorpholin-4-yl) aniline - GenPrice UK [genprice.uk]

- 7. prepchem.com [prepchem.com]

The Aniline Motif in Kinase Inhibition: Structural Optimization & Synthetic Strategy

Executive Summary

The substituted aniline pharmacophore remains a cornerstone in the design of ATP-competitive kinase inhibitors. From the pioneering success of Imatinib to third-generation EGFR inhibitors, the aniline moiety serves as a critical "hinge binder" or "hydrophobic spine" anchor. However, its utility is often compromised by poor solubility and the metabolic liability of toxic quinone imine formation. This guide provides a technical roadmap for optimizing aniline-based scaffolds, detailing the structural causality behind potency, protocols for mitigating genotoxicity, and robust synthetic workflows using palladium-catalyzed cross-coupling.

Mechanistic Foundation: The Hinge Interaction[1][2][3]

The ATP-binding pocket of a kinase is defined by the "hinge region," a flexible segment connecting the N-terminal and C-terminal lobes.[1][2] The adenine ring of ATP forms two key hydrogen bonds with the backbone residues of the hinge.

The Adenine Mimicry

Substituted anilines function as adenine mimics. The aniline nitrogen (NH) typically acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge residue (often denoted as Gatekeeper+3).

-

Type I Inhibitors: The aniline often anchors the molecule in the active conformation (DFG-in).

-

Type II Inhibitors: The aniline may serve as a linker, orienting the inhibitor into the allosteric hydrophobic pocket (DFG-out).

Visualization: Hinge Binding Topology

The following diagram illustrates the canonical interaction pattern of an aniline-quinazoline scaffold (e.g., Gefitinib-like) within the EGFR kinase hinge region.

[4]

Medicinal Chemistry Strategy: SAR & Toxicity

Designing a viable drug requires balancing potency (Structure-Activity Relationship - SAR) with safety (Structure-Toxicity Relationship - STR).

Electronic Tuning and pKa

The acidity of the aniline NH is pivotal.

-

Electron Withdrawing Groups (EWGs): Substituents like -Cl, -F, or -CF3 on the phenyl ring lower the pKa of the aniline nitrogen. This reduces the energy penalty of desolvation but must be balanced to maintain H-bond donor strength.

-

Metabolic Stability: EWGs deactivate the ring towards oxidation, reducing the risk of toxic metabolite formation.

The "Ames Positive" Problem: Quinone Imines

Anilines are structural alerts.[3][4] Cytochrome P450 enzymes can oxidize electron-rich anilines into reactive quinone imines or nitrenium ions .[3] These electrophiles covalently bind to DNA (genotoxicity) or proteins (hepatotoxicity).

Mitigation Strategy:

-

Block the Para-Position: Substitution at the 4-position (e.g., -F, -O-alkyl) sterically and electronically hinders oxidation.

-

Electronic Deactivation: Adding a halogen (Cl, F) at the 3-position pulls electron density, making the ring less susceptible to CYP-mediated oxidation.

Visualization: Metabolic Activation Pathway

Representative SAR Data

The following table summarizes the impact of aniline substitution on potency (EGFR inhibition) and metabolic stability (Intrinsic Clearance, CLint).

| Substitution Pattern | Electronic Effect (Hammett | EGFR IC50 (nM) | Metabolic Stability (t1/2) | Toxicity Risk |

| Unsubstituted Phenyl | Neutral | 150 | Low (< 10 min) | High (Quinone Imine) |

| 3-Methyl | Weak Donor (Inductive) | 85 | Low | High |

| 3-Chloro | Withdrawing | 12 | Moderate | Moderate |

| 3-Chloro-4-Fluoro | Strong Withdrawing + Blocked Para | 1.2 | High (> 60 min) | Low |

| 3-Ethynyl | Withdrawing + Steric | 4.5 | High | Low |

Data represents generalized trends observed in quinazoline-based EGFR inhibitors (e.g., Gefitinib analogues) [1][2].

Synthetic Protocol: Buchwald-Hartwig Amination[4][6][7][8]

The most robust method for installing substituted anilines onto heteroaryl scaffolds (e.g., quinazolines, pyrimidines) is the Palladium-catalyzed Buchwald-Hartwig amination.

Why this Protocol?

-

Catalyst Selection: We utilize BrettPhos or XPhos precatalysts. These bulky, electron-rich biaryl phosphine ligands facilitate the oxidative addition of deactivated aryl halides and promote reductive elimination, essential for sterically hindered anilines.

-

Base Selection: Cs2CO3 is preferred over NaOtBu for late-stage functionalization to tolerate esters, nitriles, and other sensitive groups common in kinase inhibitors.

Step-by-Step Methodology

Reagents:

-

Aryl Halide (Heteroaryl chloride/bromide) (1.0 equiv)

-

Substituted Aniline (1.2 equiv)

-

Pd2(dba)3 (0.02 equiv) or BrettPhos Pd G3 (0.02 equiv)

-

BrettPhos Ligand (0.04 equiv) - if using Pd2(dba)3

-

Cs2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)[5]

Procedure:

-

Degassing: Charge a microwave vial or Schlenk tube with the aryl halide, substituted aniline, and Cs2CO3. Cap and purge with Argon for 5 minutes. Note: Oxygen inhibits the catalytic cycle and oxidizes the phosphine ligand.

-

Catalyst Addition: Add the Pd source and Ligand (pre-mixed in a glovebox if possible, or added quickly under positive Argon flow).

-

Solvation: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat to 100°C for 2-4 hours (conventional heating) or 110°C for 30 mins (microwave).

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black and inorganic salts. Concentrate in vacuo.

-

Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Visualization: Synthetic Workflow

[6][8]

Biological Validation: TR-FRET Binding Assay

Once synthesized, the affinity of the aniline derivative must be validated. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol:

-

Reagents: Recombinant Kinase (with GST/His tag), Biotinylated Anti-Tag Antibody (Europium cryptate labeled), AlexaFluor-labeled Tracer (ATP-competitive probe).

-

Mechanism: The tracer binds to the kinase ATP pocket. When the Eu-antibody binds the kinase tag, FRET occurs between Eu (Donor) and AlexaFluor (Acceptor).

-

Competition: The synthesized aniline inhibitor displaces the Tracer.

-

Readout: Decrease in FRET signal (Ratio 665nm/620nm) indicates binding.

-

Data Analysis: Plot % Inhibition vs. log[Inhibitor] to determine IC50.

References

-

Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28-39. Link

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

-

Paine, S. W., et al. (2009). "Prediction of the metabolic clearance of anilines." ChemMedChem, 4(10), 1685-1693. Link

-

Kalgutkar, A. S., et al. (2005). "Structural alerts for toxicity: Idiosyncratic adverse drug reactions." Current Drug Metabolism, 6(3), 161-225. Link

-

Lombardo, F., et al. (2014). "In Silico Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics (ADME-PK): Utility and Best Practices." Journal of Medicinal Chemistry, 57(11), 4397-4413. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 2,6-Dimethylmorpholine Substituted Aniline Building Blocks

Strategic Value in Drug Design

In modern medicinal chemistry, the morpholine ring is a ubiquitous solubilizing group. However, its metabolic liability—specifically oxidative metabolism at the

The 2,6-dimethylmorpholine scaffold represents a high-value bioisostere. By introducing methyl groups at the metabolic "soft spots," researchers achieve three critical optimizations:

-

Metabolic Blocking: The methyl groups sterically hinder and electronically deactivate the C2/C6 positions against CYP-mediated hydroxylation/oxidation.

-

Conformational Restriction: The substituents lock the heterocycle into a preferred chair conformation, potentially reducing the entropic penalty upon binding to a target protein (e.g., kinase hinge regions).

-

Lipophilicity Modulation: The addition of two methyl groups increases LogP slightly (typically +0.5 to +0.8 units), improving membrane permeability without sacrificing the solubility benefits of the basic amine.

Stereochemical Imperative: cis vs. trans

The stereochemistry of the 2,6-dimethylmorpholine moiety is non-trivial and dictates both thermodynamic stability and biological safety.

| Feature | cis-2,6-Dimethylmorpholine | trans-2,6-Dimethylmorpholine |

| Configuration | Meso (2R, 6S) | Racemic Pair (2R, 6R / 2S, 6S) |

| Conformation | Diequatorial (Chair) - Highly Stable | Axial-Equatorial (Chair) - Less Stable |

| Availability | Major component of commercial mixtures (~70-80%) | Minor component |

| Safety Profile | Generally preferred; lower genotoxicity risk | Associated with higher genotoxicity in some nitrosamine models |

| Recommendation | Primary Target for Building Blocks | Avoid unless specific binding requires it |

Synthetic Methodologies

To generate high-purity 4-(2,6-dimethylmorpholino)aniline building blocks, two primary routes are employed. Route A (SNAr) is preferred for scale-up due to cost-efficiency, while Route B (Buchwald-Hartwig) is reserved for electron-rich or sensitive aryl cores.

Route A: Nucleophilic Aromatic Substitution (SNAr)

This is the industry-standard protocol for synthesizing the aniline building block from nitrobenzene precursors.

Mechanism:

-

Displacement: cis-2,6-dimethylmorpholine attacks 1-fluoro-4-nitrobenzene.

-

Reduction: The nitro group is reduced to the aniline using catalytic hydrogenation or Fe/NH4Cl.

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

Used when the starting material is an unactivated aryl halide (e.g., 4-bromoaniline) or when the nitro-route is chemically incompatible.

Key Parameters:

-

Catalyst: Pd(OAc)2 or Pd2(dba)3

-

Ligand: BINAP (for primary amines) or Xantphos (for steric bulk).

-

Base: Cs2CO3 (mild) or NaOtBu (strong).

Experimental Protocol: Synthesis of 4-(cis-2,6-dimethylmorpholino)aniline

Objective: Synthesis of a high-purity aniline building block via the SNAr Route. Scale: 10 mmol (approx. 2.5 g output).

Step 1: SNAr Coupling

-

Reagents: Charge a 100 mL round-bottom flask with 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol), cis-2,6-dimethylmorpholine (1.38 g, 12 mmol), and K2CO3 (2.76 g, 20 mmol).

-

Solvent: Add DMF (Dimethylformamide) or DMSO (20 mL). Note: DMSO accelerates SNAr rates but is harder to remove.

-

Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS until the starting fluoride is consumed.

-

Workup: Cool to room temperature. Pour into ice water (100 mL). The yellow solid product, 4-(cis-2,6-dimethylmorpholino)nitrobenzene , will precipitate.

-

Purification: Filter the solid, wash with water, and dry.[1] Recrystallize from Ethanol if necessary to remove any trans isomer traces (the cis isomer often crystallizes more readily).

Step 2: Nitro Reduction

-

Reagents: Dissolve the nitro intermediate (2.36 g, 10 mmol) in Methanol (50 mL). Add 10% Pd/C (240 mg, 10 wt%).

-

Hydrogenation: Stir under a H2 balloon (1 atm) at room temperature for 2–4 hours.

-

Alternative (Metal-Free): Use Iron powder (5 eq) and NH4Cl (5 eq) in EtOH/Water at 80°C if halogen substituents are present on the ring (to avoid dehalogenation).

-

-

Isolation: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Product: The resulting off-white solid is 4-(cis-2,6-dimethylmorpholino)aniline . Store under inert gas (Argon) to prevent oxidation.

Visualization of Concepts

Diagram 1: Metabolic Stability Logic

This diagram illustrates why the 2,6-dimethyl substitution extends half-life compared to unsubstituted morpholine.

Caption: Methyl substitution at C2/C6 sterically blocks CYP450 oxidation, preventing rapid clearance.

Diagram 2: Synthetic Workflow (SNAr Route)

Caption: Two-step synthesis of the aniline building block via nucleophilic aromatic substitution.

Characterization & Quality Control

When sourcing or synthesizing these building blocks, rigorous QC is required to ensure stereochemical purity.

NMR Signature (400 MHz, CDCl3)

-

Methyl Protons: The cis isomer typically shows a doublet at

~1.2 ppm. The trans isomer often displays a complex multiplet or distinct shifts due to the axial/equatorial split. -

Methine Protons (C2/C6): Look for a multiplet around

3.6–3.8 ppm. -

Aniline Protons: Broad singlet at

3.5–4.0 ppm (NH2).

HPLC Method for Isomer Separation

If the starting morpholine was a mixture, the final aniline might require chiral separation or careful chromatography.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

-

Retention: The cis (meso) form is achiral but diastereomerically distinct from the trans pair. On standard C18, cis usually elutes later due to better lipophilic surface contact (diequatorial).

References

-

Metabolic Stability of Morpholine Analogs: Comparison of carcinogenesis by two isomers of nitroso-2, 6-dimethylmorpholine. Carcinogenesis, 1980.[2]

-

Buchwald-Hartwig Amination Protocols: Buchwald-Hartwig Coupling - General Procedures and Mechanism.[3] Organic Synthesis Portal.

-

Synthesis of Morpholine Anilines: Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one (Rivaroxaban Intermediate). Technical Disclosure Commons, 2025.

-

Safety & Properties of 2,6-Dimethylmorpholine: Cis-2,6-Dimethylmorpholine Product Information and Applications. Chem-Impex / Sigma-Aldrich.

Sources

Whitepaper: Pharmacological and Structural Profiling of the 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline Scaffold in Targeted Therapeutics

Executive Summary

In modern medicinal chemistry, the design of highly selective, metabolically stable kinase inhibitors relies heavily on privileged building blocks. The 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline scaffold represents a masterclass in rational drug design. By combining a halogenated aniline vector with a conformationally locked, sterically shielded morpholine bioisostere, this scaffold addresses two of the most persistent challenges in drug development: premature oxidative clearance and off-target promiscuity.

As a Senior Application Scientist, I have observed that integrating this specific moiety into larger heterocyclic cores (such as triazines or imidazo-pyridazines) consistently yields superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This technical guide deconstructs the mechanistic rationale behind this scaffold, its role in modulating critical signaling pathways, and the self-validating experimental workflows required to evaluate its biological activity.

Structural Rationale & Pharmacophore Analysis

The biological efficacy of this scaffold is not accidental; it is the result of precise atomic-level engineering. The architecture can be divided into two synergistic domains:

The "Magic Methylation" of the Morpholine Ring

Unsubstituted morpholine rings are notorious for their metabolic liabilities. Cytochrome P450 (CYP) enzymes—particularly CYP3A4—rapidly oxidize the

The introduction of methyl groups at the 2 and 6 positions provides severe steric hindrance, physically blocking the CYP450 active site heme from accessing the vulnerable

The 5-Chloroaniline Vector

The aniline nitrogen serves as an essential synthetic handle for coupling reactions (e.g., Buchwald-Hartwig amination or amide bond formation) to build the primary drug core. The chlorine atom at the 5-position serves a dual purpose:

-

Lipophilic Bulk: It dramatically increases the overall LogP, driving the molecule into deep, hydrophobic "gatekeeper" pockets within kinase ATP-binding sites.

-

Halogen Bonding: The electron-deficient

-hole of the chlorine atom can form highly directional, stabilizing interactions with backbone carbonyls in the target protein.

Biological Activity & Target Engagement

Derivatives of the 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline scaffold act as potent "hinge-binders" in several critical oncological and immunological pathways.

-

mTORC1 / mTORC2 Inhibition: The morpholine oxygen acts as a critical hydrogen bond acceptor for the backbone amide of Val851 in the mTOR ATP-binding pocket. The enhanced lipophilicity provided by the 2,6-dimethylation is essential for crossing the blood-brain barrier (BBB), a strategy successfully employed in the development of CNS-penetrant mTOR inhibitors like PQR6262[2].

-

p38

MAPK & TAK1: In autoimmune therapies and multiple myeloma treatments, this scaffold is utilized to synthesize highly selective p38

Dual pathway modulation by 2,6-dimethylmorpholine derivatives targeting mTOR and p38α MAPK.

Quantitative Data: Pharmacological Impact

To illustrate the profound effect of this specific scaffold, the table below summarizes the comparative pharmacological parameters between a standard morpholine-aniline and the 2,6-dimethylated variant.

| Parameter | 5-Chloro-2-(morpholin-4-yl)aniline | 5-Chloro-2-(cis-2,6-dimethylmorpholin-4-yl)aniline | Causality / Mechanism |

| LogP (Lipophilicity) | ~2.1 | ~2.8 | Addition of two non-polar methyl groups increases lipid solubility, enhancing cellular and BBB permeability. |

| CYP450 CL_int (µL/min/mg) | High (>80) | Low (<20) | Steric hindrance at |

| Kinase Binding Entropy ( | Highly Negative | Less Negative | Cis-isomer locks the morpholine in a rigid chair conformation, reducing the entropic penalty upon target binding. |

| In Vivo Half-Life (t1/2) | ~1.2 hours | ~4.5 hours | Decreased intrinsic clearance directly prolongs systemic circulation and therapeutic window. |

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate compounds derived from this scaffold, two core assays must be executed. The protocols below are designed as self-validating systems to ensure absolute data integrity.

Protocol A: High-Throughput TR-FRET Kinase Assay (mTOR / p38 )

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because the delayed emission reading eliminates interference from auto-fluorescent compounds, a common issue with highly conjugated aniline derivatives.

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Titration: Dispense 100 nL of the scaffold derivative in DMSO into a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve.

-

Enzyme Addition: Add 5 µL of the target kinase (e.g., mTOR at 0.5 nM final concentration) to all wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

-

Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at

apparent, GFP-labeled substrate). -

Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing the Terbium-labeled anti-phospho antibody and EDTA (to quench the kinase reaction by chelating Mg2+).

-

Self-Validation Checkpoint: Calculate the Z'-factor using DMSO-only (negative) and a known reference inhibitor like Rapamycin or Takinib (positive) controls. Proceed to data analysis only if Z' > 0.6.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: This assay proves the metabolic advantage of the 2,6-dimethyl substitution. NADPH is added as it is the obligate electron donor for CYP450 catalytic cycles.

-

Incubation Setup: In a 96-well deep-well plate, mix 1 µM of the test compound with Human Liver Microsomes (0.5 mg/mL protein) in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Reaction Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Time-Course Sampling: At

minutes, transfer 50 µL aliquots from the reaction well into a quenching plate containing 150 µL of ice-cold Acetonitrile spiked with an internal standard (IS). Causality: Acetonitrile instantly denatures the CYP enzymes, halting the reaction. -

Centrifugation & LC-MS/MS: Centrifuge the quench plate at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

-

Self-Validation Checkpoint: Run Verapamil (high clearance) and Dextromethorphan (moderate clearance) in parallel. The assay is only valid if Verapamil shows >80% depletion at 60 minutes.

Experimental workflow for assessing the CYP450 metabolic stability of the scaffold.

Conclusion

The 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline scaffold is far more than a simple chemical building block; it is a meticulously optimized pharmacophore. By mitigating the inherent metabolic weaknesses of morpholine while simultaneously enhancing kinase pocket engagement via the 5-chloroaniline vector, this scaffold provides a robust foundation for the next generation of targeted therapeutics.

References

- cis-2,6-Dimethylmorpholine Use and Manufacturing.ECHEMI.

- Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.National Institutes of Health (NIH) / PMC.

- 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders.ACS Publications.

Sources

Technical Guide: Solubility & Handling of 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline

[1][2]

Executive Summary

5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline (CAS: 926186-06-3) is a lipophilic, substituted aniline intermediate commonly utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors.[1][2]

-

Primary Solvent (DMSO): Highly soluble (>50 mM).[2] Recommended for stock solution preparation.

-

Aqueous Solvent (Water): Practically insoluble at neutral pH.[2] Solubility is pH-dependent; moderate solubility may be achieved in acidic buffers (pH < 3) due to protonation, though "oiling out" is a risk.[2]

-

Critical Handling: The compound is susceptible to oxidative degradation in solution. Stock solutions must be stored at -20°C or -80°C under inert gas.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

Understanding the structural determinants of solubility is essential for troubleshooting precipitation events during serial dilutions.

| Property | Data | Relevance to Solubility |

| IUPAC Name | 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline | Defines chemical structure.[1][2] |

| CAS Number | 926186-06-3 | Unique identifier for sourcing/verification. |

| Molecular Weight | 240.73 g/mol | Moderate MW facilitates membrane permeability but limits aqueous solubility. |

| Formula | C₁₂H₁₇ClN₂O | Nitrogen content defines basicity.[2] |

| Predicted LogP | ~3.2 - 3.8 | High Lipophilicity. Indicates poor water solubility and strong affinity for DMSO. |

| pKa (Predicted) | ~3.5 (Aniline NH₂)~6.5 (Morpholine N) | The ortho-substitution and electron-withdrawing chlorine significantly suppress basicity.[1][2] |

| Stereochemistry | cis / trans mixture (typically) | Commercial batches may vary in isomer ratio, subtly affecting crystal lattice energy and dissolution rates.[2] |

Structural Solubility Analysis[2]

-

Hydrophobic Core: The 5-chloro-phenyl ring is highly hydrophobic.

-

Steric Hindrance: The ortho-located 2,6-dimethylmorpholine group creates significant steric bulk near the aniline amine. This prevents efficient hydration of the polar groups, further reducing aqueous solubility.[2]

-

Crystal Lattice: The molecule likely packs efficiently due to π-stacking, requiring high energy (via a strong solvent like DMSO) to disrupt the lattice.[2]

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the gold-standard vehicle for this compound due to its high dielectric constant and ability to disrupt hydrophobic interactions.[1]

Mechanism of Dissolution

DMSO acts as a dipolar aprotic solvent. The sulfur-oxygen bond interacts with the aniline protons, while the methyl groups of DMSO solvate the hydrophobic chloro-phenyl and dimethylmorpholine regions.[2]

Protocol A: Preparation of 50 mM Stock Solution

Objective: Create a stable, precipitation-free stock for biological assays.

Materials:

-

Compound: 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline (solid).[2]

-

Solvent: Anhydrous DMSO (≥99.9%, molecular biology grade).[2]

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Procedure:

-

Weighing: Accurately weigh 12.04 mg of the solid compound into the amber vial.

-

Note: Adjust mass based on batch purity (e.g., if purity is 95%, weigh

mg).[2]

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Visual Check: Solution should be clear and colorless to pale yellow.[2] If particles persist, sonicate for 5 minutes at room temperature (<40°C).

-

-

Storage: Aliquot immediately into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.

Stability Warning: Aniline derivatives can oxidize to form azo compounds or quinone imines.[2] Always purge headspace with Nitrogen or Argon before sealing.[2]

Solubility in Water & Aqueous Buffers

Core Insight: This compound follows a "solubility-pH" profile typical of weak bases, but its high lipophilicity suppresses the maximum achievable concentration even at low pH.[2]

pH Dependency[2]

-

pH 1–3 (Simulated Gastric Fluid): Moderate Solubility. The morpholine nitrogen and aniline nitrogen protonate, forming a cationic species.[2] However, due to the high LogP, the salt may form a gummy precipitate ("oiling out") rather than a true solution if the concentration exceeds ~1 mg/mL.[2]

-

pH 7.4 (PBS/Physiological): Insoluble. The molecule exists in its neutral, uncharged state.[2] Solubility is likely < 10 µM (< 2.4 µg/mL).

-

pH > 9: Insoluble. Completely deprotonated and hydrophobic.[2]

Protocol B: Aqueous Dilution for Assays (Avoiding Crash-Out)

Objective: Dilute the DMSO stock into aqueous media without immediate precipitation.

The "Intermediate Dilution" Method: Directly adding 100% DMSO stock to water often causes rapid precipitation. Use an intermediate solvent step.[2]

-

Step 1: Prepare 50 mM DMSO stock (Protocol A).

-

Step 2 (Intermediate): Dilute stock 1:10 into pure Ethanol or PEG-400 (Result: 5 mM).

-

Why? PEG/Ethanol acts as a bridge, reducing the surface tension mismatch between DMSO and water.[2]

-

-

Step 3 (Final): Add the intermediate solution dropwise to the aqueous buffer (vortexing rapidly).

-

Target: Final DMSO/Organic concentration should be < 1% (v/v).

-

Experimental Workflows & Decision Trees

Workflow 1: Solvent Selection Decision Tree

Figure 1: Decision tree for solvent selection based on experimental application.

Workflow 2: Serial Dilution Protocol (Minimizing Precipitation)

Figure 2: Optimal serial dilution workflow to prevent compound crashing in aqueous assays.

Troubleshooting & FAQs

Problem: "The compound turned into a sticky oil at the bottom of the tube."

-

Cause: This is "oiling out."[2] It occurs when the compound concentration exceeds its solubility limit in water, but the melting point is depressed by the solvent mixture, forming a liquid phase rather than crystals.[2]

-

Solution:

-

Increase the % of co-solvent (DMSO or PEG-400).

-

Sonicate the mixture.

-

If in an animal formulation, switch to a suspension vehicle (e.g., 0.5% Methylcellulose + 0.1% Tween 80).[2]

-

Problem: "The DMSO stock turned brown after 1 week."

-

Cause: Oxidation of the aniline amine.

-

Solution: Discard. Prepare fresh stock. Ensure future stocks are stored under Argon/Nitrogen at -20°C.

References

-

Compound Identification

-

Solubility Protocols

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26.[1][2]

-

Di, L., & Kerns, E. H. (2016).[2] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[2]

-

-

Synthesis Context

suppliers and price for CAS 923238-52-2 research grade

Executive Summary

This technical guide provides a comprehensive analysis of the sourcing, quality control, and handling of CAS 923238-52-2 , chemically identified as 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline . This compound is a critical "building block" intermediate used primarily in the synthesis of small-molecule kinase inhibitors (specifically targeting ALK, ROS1, or FAK pathways).

Due to its specific structural complexity (steric bulk from the dimethylmorpholine group), this reagent exhibits significant price variability between Western and Asian markets. This guide outlines a procurement strategy to balance cost vs. lead time and establishes a mandatory Quality Control (QC) protocol to prevent downstream synthesis failures caused by isomeric impurities.

Part 1: Chemical Identity & Technical Specifications

Before procurement, the identity of the material must be rigorously defined to avoid purchasing incorrect isomers (e.g., cis vs. trans dimethylmorpholine variants).

| Specification | Detail |

| CAS Number | 923238-52-2 |

| Chemical Name | 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline |

| Synonyms | 5-Chloro-2-(2,6-dimethylmorpholino)aniline; 4-(2-Amino-4-chlorophenyl)-2,6-dimethylmorpholine |

| Molecular Formula | C₁₂H₁₇ClN₂O |

| Molecular Weight | 240.73 g/mol |

| Appearance | Off-white to pale brown solid (Anilines darken upon oxidation) |

| Solubility | Soluble in DMSO, DCM, Methanol; Low solubility in Water |

| Key Reactivity | Primary amine (Nucleophile for amide coupling/reductive amination); Chlorobenzene (Potential site for Pd-catalyzed coupling, though deactivated) |

Critical Isomer Note: The 2,6-dimethylmorpholine moiety can exist as cis (meso) or trans isomers. Most commercial "research grade" supplies of CAS 923238-52-2 are derived from cis-2,6-dimethylmorpholine. You must verify the stereochemistry required for your specific SAR (Structure-Activity Relationship) study , as the trans isomer will have a vastly different 3D topology.

Part 2: Market Analysis - Suppliers & Pricing

The market for CAS 923238-52-2 is bifurcated into "Stocked US/EU Distributors" (High Price, Low Lead Time) and "Origin Manufacturers" (Low Price, High Lead Time).

Comparative Pricing Table (Research Grade >97%)

| Supplier Type | Vendor Examples | Pack Size | Est. Price (USD) | Lead Time | Strategic Use Case |

| US Distributor | AK Scientific | 2.5 g | ~$1,100 - $1,200 | 1-3 Days | Urgent synthesis; "Rescue" batches when primary stock fails. |

| Global Catalog | BLD Pharm | 1 g | ~$150 - $250 | 5-10 Days | Balanced approach for standard library synthesis. |

| Origin (China) | Bidepharm / Leyan | 5 g | ~$230 - $300 | 2-3 Weeks | Bulk scale-up (>10g); Stockpiling for long-term projects. |

| Custom Synthesis | Sigma / Fisher | Variable | Quote Only | 4-8 Weeks | GMP requirements or certified reference standards. |

Procurement Recommendation:

-

For Pilot Reactions (<500 mg): Purchase from a US-based distributor like AK Scientific or a rapid-ship global vendor like BLD Pharm to ensure immediate availability.

-

For Scale-Up (>5 g): Direct import from origin suppliers (Bidepharm/Leyan) yields a ~80% cost reduction .

Part 3: Quality Control (QC) & Validation Protocol

Trusting a Certificate of Analysis (COA) blindly is a critical failure point in drug discovery. Upon receipt, the following validation workflow is mandatory.

Identity Verification (H-NMR)

-

Solvent: DMSO-d6 or CDCl₃.

-

Key Signals:

-

Aromatic Region: 3 protons. Look for the specific splitting pattern of a 1,2,4-substituted benzene ring (doublet, doublet of doublets, doublet).

-

Amine: Broad singlet (~3.5 - 5.0 ppm) for -NH₂.

-

Morpholine Methyls: Doublet at ~1.0-1.2 ppm (integrating to 6H).

-

Morpholine Methines: Multiplet at ~3.6 ppm (integrating to 2H).

-

-

Red Flag: If the methyl signal appears as two distinct doublets or a complex multiplet, the sample may be a mixture of cis and trans isomers.

Purity Check (LC-MS)

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

-

Detection: UV (254 nm) and MS (ESI+).

-

Target Ion: [M+H]⁺ = 241.2.

-

Acceptance Criteria: >95% purity by UV area. Major impurity is often the oxidized "azo" dimer or residual starting material (2,6-dimethylmorpholine).

Part 4: Handling & Storage Standard Operating Procedure (SOP)

Anilines are prone to oxidation, turning from white/colorless to dark brown/black over time. This degradation can poison sensitive metal catalysts (e.g., Palladium) in subsequent steps.

Storage Protocol:

-

Upon Receipt: Inspect color. If pitch black, reject the lot.

-

Long-Term Storage: -20°C under inert atmosphere (Argon/Nitrogen).

-

Container: Amber glass vial with a Teflon-lined cap.

Handling:

-

Weighing: Minimize exposure to air. For critical GMP batches, weigh inside a glovebox.

-

Re-purification: If the compound has darkened significantly, dissolve in DCM, wash with dilute NaHCO₃, dry over Na₂SO₄, and pass through a short pad of silica gel (eluting with Hexane/EtOAc) before use.

Part 5: Visualization of Procurement & QC Logic

The following diagram illustrates the decision-making process for sourcing and validating CAS 923238-52-2 to ensure scientific integrity.

Caption: Logical workflow for vendor selection and quality assurance of CAS 923238-52-2, emphasizing isomer verification and oxidation checks.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394873 (Related Structure Analysis). PubChem. Available at: [Link]

-

Reich, H. J. "Common NMR Impurities and Solvent Signals." University of Wisconsin-Madison. (Standard reference for NMR interpretation). Available at: [Link]

Methodological & Application

Application Note: Synthesis and Characterization of 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline

Introduction & Mechanistic Rationale

Substituted anilines are highly versatile building blocks in pharmaceutical drug discovery, frequently serving as the core scaffolds for potent kinase inhibitors and targeted oncology therapies[1]. The compound 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline is a specialized intermediate that combines a lipophilic aryl chloride with a solubilizing, sterically distinct 2,6-dimethylmorpholine moiety.

Synthesizing this compound requires a robust, self-validating two-step workflow designed to maximize regioselectivity and chemoselectivity. As detailed below, the protocol relies on a Nucleophilic Aromatic Substitution (SNAr) followed by a tightly controlled metal-mediated nitro reduction.

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis begins with 4-chloro-1-fluoro-2-nitrobenzene . In this substrate, the strongly electron-withdrawing nitro group at the ortho position highly activates the adjacent carbon towards nucleophilic attack by stabilizing the anionic Meisenheimer complex intermediate[2].

Causality of Leaving Group: While both halogens (F and Cl) are present, fluorine is displaced exclusively. Despite being a poor leaving group in aliphatic SN2 reactions, fluorine is an exceptional leaving group in SNAr reactions. Its high electronegativity drastically lowers the activation energy required to form the transition state, ensuring precise regioselectivity[3]. Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is utilized to deprotonate 2,6-dimethylmorpholine, rendering it a potent nucleophile.

Step 2: Chemoselective Nitro Reduction

The second phase requires the reduction of the nitro group to a primary amine. Causality of Catalyst Selection: A critical failure point in halonitrobenzene reduction is concurrent hydrodehalogenation (cleavage of the C-Cl bond), which frequently occurs when using standard catalytic hydrogenation (e.g., Pd/C with H₂ gas)[4]. To circumvent this, we utilize a Béchamp-type reduction. Iron powder, activated by ammonium chloride (NH₄Cl) as a mild proton source, selectively reduces the nitro group via single-electron transfer without disturbing the aryl chloride[4][5].

Synthetic Workflow Visualization

Figure 1: Two-step synthetic workflow for 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline.

Experimental Protocols & Quantitative Data

Step 1: Synthesis of 4-Chloro-1-(2,6-dimethylmorpholin-4-yl)-2-nitrobenzene

Table 1: Step 1 Reaction Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Role |

| 4-Chloro-1-fluoro-2-nitrobenzene | 175.54 | 1.0 | 1.75 g (10.0 mmol) | Electrophile |

| 2,6-Dimethylmorpholine | 115.17 | 1.2 | 1.38 g (12.0 mmol) | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 138.20 | 2.0 | 2.76 g (20.0 mmol) | Base |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 15 mL | Solvent |

Step-by-Step Methodology:

-

Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1-fluoro-2-nitrobenzene (1.75 g) and anhydrous DMF (15 mL).

-

Base Addition: Add anhydrous K₂CO₃ (2.76 g) to the stirring solution.

-

Nucleophile Addition: Slowly add 2,6-dimethylmorpholine (1.38 g) dropwise at room temperature.

-

Reaction: Attach a reflux condenser, heat the reaction mixture to 65 °C, and stir vigorously for 4–6 hours. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1) until the fluorinated starting material is completely consumed.

-

Quenching: Cool the mixture to room temperature and quench by pouring it into 50 mL of ice-cold distilled water. This will precipitate the product or force it into an extractable phase.

-

Extraction & Washing: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic layers and wash sequentially with distilled water (2 × 20 mL) and brine (20 mL) to remove residual DMF.

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as a yellow/orange solid or viscous oil.

Step 2: Synthesis of 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline

Table 2: Step 2 Reaction Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Mass/Volume | Role |

| 4-Chloro-1-(2,6-dimethylmorpholin-4-yl)-2-nitrobenzene | 270.71 | 1.0 | ~2.71 g (10.0 mmol) | Intermediate |

| Iron Powder (Fe, <10 μm) | 55.84 | 5.0 | 2.79 g (50.0 mmol) | Reducing Agent |

| Ammonium Chloride (NH₄Cl) | 53.49 | 5.0 | 2.67 g (50.0 mmol) | Proton Source |

| Ethanol / Water (4:1 v/v) | - | - | 25 mL | Solvent |

Step-by-Step Methodology:

-

Preparation: Dissolve the crude intermediate from Step 1 (~2.71 g) in 20 mL of ethanol in a 100 mL round-bottom flask. Add 5 mL of distilled water.

-

Activation: Add NH₄Cl (2.67 g) to the solution.

-

Reduction: Add fine iron powder (2.79 g) to the vigorously stirring mixture in portions to avoid excessive exothermicity.

-

Reaction: Heat the heterogeneous mixture to 65–75 °C (reflux) for 2–4 hours. Ensure the stirring rate is high enough to keep the dense iron powder suspended. Monitor via TLC (Hexanes:EtOAc 2:1).

-

Filtration: Once the nitro intermediate is fully consumed, cool the mixture to room temperature. Filter the dark suspension through a tightly packed pad of Celite to remove iron oxides and unreacted iron powder. Wash the filter cake thoroughly with ethyl acetate (30 mL) to ensure full product recovery[5].

-

Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Partition the remaining aqueous residue between ethyl acetate (30 mL) and saturated aqueous NaHCO₃ (20 mL).

-

Isolation: Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final target, 5-chloro-2-(2,6-dimethylmorpholin-4-yl)aniline.

References

1.[1] Application Notes and Protocols: 5-Chloro-2-(propan-2-yl)aniline in Pharmaceutical Drug Discovery, Benchchem. URL: 2.[3] Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin, ACS Publications. URL: 3.[2] Nucleophilic Aromatic Substitution, Chemistry Steps. URL: 4.[4] Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes, Benchchem. URL: 5.[5] A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron, Sciencemadness. URL:

Sources

nucleophilic aromatic substitution protocols for chloronitrobenzenes

Application Note: Advanced Protocols for Nucleophilic Aromatic Substitution ( ) of Chloronitrobenzenes

Executive Summary

Chloronitrobenzenes (CNBs) serve as pivotal electrophilic building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and high-performance dyes. Their reactivity is driven by the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring toward nucleophilic attack.[1]

However, the industrial application of CNBs is fraught with challenges: competitive hydrolysis, regioselectivity issues in polychlorinated systems, and significant thermal hazards associated with nitro-compounds. This guide provides three field-validated protocols—ranging from standard batch amination to phase-transfer catalyzed etherification and the high-value Halex fluorination—designed to maximize yield while mitigating safety risks.

Mechanistic Foundation: The Addition-Elimination Pathway

Unlike

-

Step 1 (Rate Determining): The nucleophile attacks the carbon bearing the leaving group (Cl), disrupting aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

-

Step 2 (Fast): The leaving group is expelled, and aromaticity is restored.

Key Insight for Process Design: Because the first step is rate-determining, highly electronegative leaving groups (F > Cl > Br > I) accelerate the reaction by lowering the energy of the transition state via inductive stabilization. This is the inverse of the order seen in aliphatic substitution.

Visualization: Reaction Energy Profile & Pathway

Figure 1: The Stepwise Addition-Elimination mechanism. Note that the formation of the Meisenheimer complex is the energy barrier that must be overcome.

Critical Control Parameters

Before attempting the protocols, consult this matrix to select the appropriate conditions.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | DMSO, DMF, NMP, Sulfolane | High dielectric constants stabilize the polar Meisenheimer complex. |

| Base | Neutralizes HCl generated; Cesium ("Cesium Effect") improves solubility in organic solvents. | |

| Leaving Group | F >> Cl | Electronegativity stabilizes the intermediate anion (Step 1). |

| Substrate | p-CNB > o-CNB >> m-CNB | Ortho/Para nitro groups stabilize the negative charge via resonance.[2][3] Meta is virtually inert.[2] |

| Water | < 0.1% (Strictly Anhydrous) | Water competes as a nucleophile (hydrolysis to nitrophenols) and solvates anions, reducing reactivity. |

Experimental Protocols

Protocol A: Standard Amination (Batch)

Target: Synthesis of N-aryl amines (e.g., 4-nitroaniline derivatives).

Context: This is the workhorse method for attaching amine heterocycles (morpholine, piperazine) to the nitrobenzene core.

Materials:

-

1-Chloro-4-nitrobenzene (1.0 equiv)

-

Amine Nucleophile (1.2 equiv)

-

Base: Anhydrous

(1.5 equiv) -

Solvent: DMSO (5 volumes)

Procedure:

-

Setup: Charge a 3-neck round-bottom flask with 1-chloro-4-nitrobenzene and

. Purge with -

Solvation: Add anhydrous DMSO via syringe. Stir to create a suspension.

-

Addition: Add the amine nucleophile dropwise at room temperature. Exotherm Warning: Amine addition can generate heat.

-

Reaction: Heat the mixture to 80–100°C . Monitor via HPLC (Reverse Phase, C18).

-

Self-Validation: The reaction is complete when the starting material (RT ~ X min) is <1% and the product peak plateaus.

-

-

Workup: Cool to 20°C. Pour the reaction mixture slowly into 10 volumes of ice water with vigorous stirring. The product should precipitate as a solid.

-

Purification: Filter the solid, wash with water (to remove DMSO/salts), and recrystallize from Ethanol/Water if necessary.

Protocol B: Etherification via Phase Transfer Catalysis (PTC)

Target: Synthesis of Nitrodiphenyl Ethers.

Context: Standard

Materials:

-

1-Chloro-2-nitrobenzene (1.0 equiv)

-

Phenol derivative (1.1 equiv)

-

Base: KOH (50% aq. solution or solid pellets)

-

Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)

-

Solvent: Toluene (Solvent-sparing)

Procedure:

-

Biphasic Setup: Dissolve the substrate and phenol in Toluene. Add the TBAB catalyst.

-

Initiation: Add KOH. The system will form two phases (Organic/Solid or Organic/Aqueous).

-

Catalysis: Heat to 60–80°C with vigorous stirring (critical for interfacial surface area).

-

Mechanism: The

cation pairs with the phenoxide anion, pulling it into the organic toluene layer where it attacks the chloronitrobenzene. -

Validation: Monitor the organic layer by TLC/GC.

-

Workup: Separate phases. Wash the organic layer with dilute NaOH (removes unreacted phenol) then water. Evaporate toluene to yield the ether.

Protocol C: The Halex Reaction (Fluorination)

Target: Conversion of Aryl-Cl to Aryl-F.[4]

Context: Aryl fluorides are crucial for metabolic stability in drugs. The "Halex" (Halogen Exchange) reaction uses Potassium Fluoride (KF) to displace Chlorine.[5][6] This is difficult because

Materials:

-

1-Chloro-4-nitrobenzene

-

Reagent: Spray-dried Potassium Fluoride (KF) (1.5 - 2.0 equiv)

-

Catalyst: Tetraphenylphosphonium bromide (

) or 18-Crown-6 (0.02 equiv) -

Solvent: Sulfolane or DMSO (High boiling point required)

Procedure:

-

Drying (Critical): KF must be "spray-dried" or dried under vacuum at 150°C for 24h. Even trace water kills this reaction by solvating

. -

Reaction: Combine Substrate, KF, and Catalyst in Sulfolane.

-

Conditions: Heat to 180–210°C .

-

Note: High temperature is required to overcome the activation energy of breaking the C-Cl bond when the reverse reaction (F displacement) is thermodynamically favored.

-

-

Workup: Distillation is often used to remove the fluorinated product (lower boiling point than chlorinated precursor) directly from the reaction mass.

Safety & Scale-Up: Thermal Hazards

Warning: Nitro-substituted aromatics are energetic materials. Under basic

Risk Assessment Workflow

Before scaling up >10g, you must perform a thermal stability assessment.

Figure 2: Safety decision tree for preventing thermal runaway events.

Key Safety Data:

-

Decomposition Onset: Many nitro compounds decompose >250°C, but in the presence of base (NaOH/KOH), this onset can drop to 120–150°C .

-

Adiabatic Rise: Calculate the

. If the cooling fails, will the reaction boil the solvent or trigger decomposition?

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| No Reaction | Wet Solvent/Reagents | |

| Low Yield (Hydrolysis) | Hydroxide competition | Use weaker bases ( |

| Tarry/Black Mixture | Thermal Decomposition | Temperature too high. Lower Temp and add catalyst (PTC) to maintain rate. |

| Regio-isomers | Competitive substitution | Check substrate. If multiple Cl atoms exist, the one ortho or para to the |

References

- Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution.

-

Makosza, M. (2000).[7] Phase-transfer catalysis.[7][8][9][10][11] A general green methodology in organic synthesis. Pure and Applied Chemistry. Link

-

Finger, G. C., et al. (1956). Aromatic Fluorine Compounds by the Halex Process. Journal of the American Chemical Society.[12] (Foundational Halex reference).

-

Health and Safety Executive (HSE) . (2014). Chemical reaction hazards and the risk of thermal runaway. Link

-

OpenStax Chemistry . Nucleophilic Aromatic Substitution. Link

-

BenchChem . Application Notes for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 4. Halex process - Wikipedia [en.wikipedia.org]

- 5. icheme.org [icheme.org]

- 6. grokipedia.com [grokipedia.com]

- 7. crdeepjournal.org [crdeepjournal.org]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. phasetransfer.com [phasetransfer.com]

- 12. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Reduction of 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)nitrobenzene

This Application Note is designed for research and process development scientists requiring a robust, scalable, and chemoselective protocol for the reduction of 5-chloro-2-(2,6-dimethylmorpholin-4-yl)nitrobenzene to 5-chloro-2-(2,6-dimethylmorpholin-4-yl)aniline .

Abstract & Introduction

The reduction of nitroarenes to anilines is a cornerstone transformation in medicinal chemistry, particularly for kinase inhibitors where the 2-aminopyrimidine or aniline moiety serves as a critical hinge-binder. The target substrate, 5-chloro-2-(2,6-dimethylmorpholin-4-yl)nitrobenzene , presents a classic chemoselectivity challenge: reducing the nitro group (

Standard catalytic hydrogenation conditions (e.g.,

-

Method A (Scalable/Clean): Hydrogenation using Sulfided Platinum on Carbon (

). -

Method B (Lab-Scale/Robust): Dissolving Metal Reduction using Iron/Ammonium Chloride (

).

Reaction Pathway & Chemoselectivity Analysis

Understanding the mechanism is vital for troubleshooting. The reduction proceeds through nitroso and hydroxylamine intermediates.[1][2][3] The critical risk factor is the competitive oxidative addition of the catalyst into the

Mechanistic Pathway Diagram

Figure 1: Reaction pathway highlighting the stepwise reduction and the risk of hydrodehalogenation (red dashed lines).

Experimental Protocols

Method A: Catalytic Hydrogenation (Sulfided Pt/C)

Best for: Scale-up (>10g), high throughput, and clean impurity profiles. Rationale: Platinum is less active than palladium for oxidative addition into aryl-halide bonds. Sulfiding the catalyst "poisons" the highly active sites responsible for dehalogenation while retaining activity for nitro reduction.

Materials

-

Substrate: 5-chloro-2-(2,6-dimethylmorpholin-4-yl)nitrobenzene (1.0 equiv)

-

Catalyst: 5% Pt/C (sulfided), typically 1-3 wt% loading relative to substrate.

-

Solvent: Methanol or Ethanol (Anhydrous preferred).

-

Reagent: Hydrogen gas (

), balloon or mild pressure (1-3 bar).

Protocol Steps

-

Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the substrate in Methanol (10 mL/g).

-

Catalyst Addition: Add 5% Sulfided Pt/C (2 wt% of substrate mass). Note: Add catalyst under an inert atmosphere (Nitrogen) to prevent ignition.

-

Purge: Seal the vessel. Purge with Nitrogen (

) followed by Hydrogen ( -

Reaction: Pressurize to 3 bar (approx 45 psi)

or use a balloon for small scales. Stir vigorously at 25–30°C .-

Caution: Higher temperatures (>50°C) increase the risk of dehalogenation even with Pt catalyst.

-

-

Monitoring: Monitor by HPLC/UPLC every 2 hours. Look for the disappearance of the nitro peak and the emergence of the aniline.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.

Method B: Fe/NH4Cl Reduction (Bechamp Modification)

Best for: Lab scale (<10g), synthesis without pressure equipment, and high chemoselectivity. Rationale: Iron reduction in neutral/mildly acidic media is electron-transfer driven and kinetically too slow to cleave aryl-chloride bonds, ensuring 100% chemoselectivity.

Materials

-

Substrate: 1.0 equiv

-

Reductant: Iron Powder (325 mesh preferred) (5.0 equiv)

-

Additive: Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol/Water (3:1 ratio)

Workflow Diagram

Figure 2: Step-by-step workflow for the Iron/Ammonium Chloride reduction method.

Protocol Steps

-

Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.

-

Dissolution: Add the nitro substrate (1.0 equiv) to a mixture of Ethanol and Water (3:1 v/v).

-

Activation: Add Ammonium Chloride (5.0 equiv) and stir for 5 minutes.

-

Reduction: Add Iron powder (5.0 equiv). Heat the mixture to reflux (

80°C) with vigorous stirring.-

Note: Vigorous stirring is essential as the iron is a heterogeneous solid.

-

-

Completion: Reaction is typically complete within 2–4 hours. Confirm by TLC (Visualization: UV or Ninhydrin stain for the amine).

-

Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

-

Tip: If the filtrate turns cloudy upon cooling, it is likely excess

precipitating; this will be removed in the aqueous workup.

-

-

Extraction: Concentrate the ethanol. Dilute the residue with Ethyl Acetate and wash with water and brine. Dry over

and concentrate.

Analytical Data & Validation

Expected analytical characteristics for 5-chloro-2-(2,6-dimethylmorpholin-4-yl)aniline:

| Parameter | Expected Value / Observation | Notes |

| Physical State | Off-white to pale brown solid | Amines oxidize slowly in air; store under |

| MS (ESI+) | Chlorine isotope pattern ( | |

| 1H NMR (DMSO-d6) | Broad singlet, exchangeable with | |

| 1H NMR (Aromatic) | Upfield shift compared to nitro precursor due to shielding amine. | |

| TLC ( | Lower than nitro precursor | Amine is more polar; visualize with Ninhydrin. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Des-chloro impurity observed | Catalyst too active (Method A) | Switch to sulfided Pt/C or lower |

| Incomplete conversion | Stirring inefficient (Method B) | Iron settles easily. Increase stir rate or use mechanical stirring. |

| Low Yield (Emulsion) | Iron sludge issues (Method B) | Filter while hot.[4] Use a wider pad of Celite. |

| Product is dark/black | Oxidation of aniline | Purify immediately. Store in dark, cold, under inert gas. |

References

-

Preparation of m-chloroaniline (US2894035A) . Google Patents. Describes the historical context of reducing chloronitrobenzenes using Iron and Tin methods. Link

-

Selective Hydrogenation of p-Chloronitrobenzene . ResearchGate. Detailed study on using Pt/C for selective reduction to avoid dehalogenation. Link

-

Reduction of Nitro Compounds . Wikipedia. General overview of reduction methods including Bechamp (Fe/HCl) and catalytic hydrogenation. Link

-

Synthesis of aniline analogs . Clausius Scientific Press. Protocol for synthesizing morpholine-substituted anilines using Fe/NH4Cl. Link

-

BenchChem Application Notes . BenchChem.[5][6] Protocols for nitro reduction in fluorinated/chlorinated aromatics. Link

Sources

- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

Application Note: Overcoming Steric and Chemoselective Challenges in the Buchwald-Hartwig Amination of 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline

Executive Summary

The compound 5-Chloro-2-(2,6-dimethylmorpholin-4-yl)aniline is a highly functionalized and synthetically valuable building block, frequently utilized in the development of kinase inhibitors and advanced agrochemicals. As a primary aniline, it serves as the nitrogen nucleophile in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. However, successful amination of this substrate requires navigating two formidable chemical challenges:

-

Severe Steric Hindrance: The bulky 2,6-dimethylmorpholine ring at the ortho position projects significant steric bulk over the reacting primary amine, impeding catalyst coordination.

-

Chemoselectivity (The C-Cl Bond): The molecule contains an endogenous aryl chloride at the 5-position. The catalytic system must selectively activate an exogenous electrophile without triggering oxidative addition into the substrate's own C-Cl bond, which would lead to catastrophic homocoupling or oligomerization.

This application note details the mechanistic rationale, quantitative optimization, and a self-validating protocol to achieve high-yielding, chemoselective amination of this challenging substrate.

Mechanistic Causality & Strategic Design (E-E-A-T)

To achieve high yields, experimental choices cannot be arbitrary; they must be grounded in the mechanistic causality of the catalytic cycle.

Overcoming the Steric Shield: The 2,6-dimethylmorpholine moiety creates a steric shield around the primary aniline nitrogen. During the catalytic cycle, the amine must coordinate to the Ar-Pd(II)-X intermediate. Standard bidentate ligands (e.g., BINAP, dppf) fail here because their rigid bite angles cannot accommodate this steric bulk, leading to stalled reactions or off-cycle catalyst decomposition. To overcome this, the bulky, electron-rich biaryl monophosphine ligand BrettPhos is required. BrettPhos is specifically designed to accelerate the monoarylation of primary amines; its extreme steric profile prevents the binding of a second amine molecule (which would form an inactive bis-amine complex) and forces the catalytic cycle forward through rapid reductive elimination .

Ensuring Chemoselectivity: The endogenous 5-chloro substituent introduces a critical chemoselectivity risk. Palladium catalysts can readily undergo oxidative addition into C(sp²)-Cl bonds. To prevent the substrate from undergoing self-condensation, we must exploit the differential bond dissociation energies between the exogenous electrophile and the endogenous aryl chloride. By selecting an exogenous aryl bromide (Ar-Br) as the coupling partner and maintaining the reaction temperature at 80 °C, the Pd(0)-BrettPhos complex selectively inserts into the weaker C-Br bond. The endogenous C-Cl bond remains completely untouched, acting merely as a spectator group .